1,1,2-Trimethylcyclohexane

Chromatography Thermodynamics Analytical Chemistry

1,1,2-Trimethylcyclohexane offers a unique substitution pattern delivering a boiling point of 145.2°C and Kovats RI of 881.7, essential for unambiguous peak identification in complex petroleum fractions. Its distinct properties prevent co-elution with isomers, ensuring accurate GC-MS reference standards. Ideal for thermal cracking studies and petrochemical analysis.

Molecular Formula C9H18
Molecular Weight 126.24 g/mol
CAS No. 7094-26-0
Cat. No. B043873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,2-Trimethylcyclohexane
CAS7094-26-0
SynonymsNSC 73964
Molecular FormulaC9H18
Molecular Weight126.24 g/mol
Structural Identifiers
SMILESCC1CCCCC1(C)C
InChIInChI=1S/C9H18/c1-8-6-4-5-7-9(8,2)3/h8H,4-7H2,1-3H3
InChIKeyMEBONNVPKOBPEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,2-Trimethylcyclohexane (CAS 7094-26-0) Procurement Guide: Physical Property and Differentiation Data


1,1,2-Trimethylcyclohexane (CAS 7094-26-0) is a C9H18 cycloalkane characterized by a cyclohexane ring with three methyl substituents at the 1-, 1-, and 2-positions [1]. This specific substitution pattern results in a branched, saturated hydrocarbon that is a colorless liquid under ambient conditions. It is primarily utilized as a specialty solvent and a reference standard in petrochemical and analytical chemistry contexts . The compound's key differentiation arises from its quantifiable physical properties—such as boiling point, density, and hydrophobicity—which are distinct from its numerous structural isomers, as detailed in the evidence guide below.

1,1,2-Trimethylcyclohexane vs. Other Trimethylcyclohexane Isomers: Why Substitution is Not Feasible


Generic substitution among C9H18 cycloalkanes is not scientifically justifiable due to the strong dependence of physical properties on methyl group positioning. Even among the trimethylcyclohexane isomers, variations in substitution pattern lead to measurable and application-critical differences in boiling point, density, and polarity. For instance, the 1,1,2-arrangement yields a distinct set of values for key parameters like boiling point (145.2 °C) and flash point (25.2 °C) [1] compared to isomers like 1,1,3-trimethylcyclohexane (bp 136-138 °C) or 1,3,5-trimethylcyclohexane (bp 140 °C) [2]. These differences directly impact separation efficiency in chromatographic applications, solvent evaporation rates, and performance as a fuel component. Therefore, selection based solely on molecular formula or class membership introduces significant risk of process failure and invalidates comparative analytical data.

1,1,2-Trimethylcyclohexane: Quantifiable Differentiation Against Key Comparators


Boiling Point: 1,1,2-Trimethylcyclohexane vs. 1,1,3-Trimethylcyclohexane and 1,2,3-Trimethylcyclohexane

1,1,2-Trimethylcyclohexane exhibits a significantly higher normal boiling point (145.2 °C) than its closest structural isomers, 1,1,3-trimethylcyclohexane (136-138 °C) and 1,2,3-trimethylcyclohexane (142 °C) [1]. This difference of 3.2–9.2 °C is substantial for a compound of this molecular weight and directly impacts its vapor pressure and volatility profile .

Chromatography Thermodynamics Analytical Chemistry

Liquid Density: 1,1,2-Trimethylcyclohexane vs. 1,1,3-Trimethylcyclohexane and 1,2,4-Trimethylcyclohexane

The density of 1,1,2-trimethylcyclohexane is reported as 0.765 g/cm³ [1]. This value is measurably lower than that of 1,1,3-trimethylcyclohexane (0.778 g/cm³) and significantly lower than 1,2,4-trimethylcyclohexane (0.786 g/mL at 25 °C) . The lower density reflects a less compact molecular packing due to the specific 1,1,2-substitution pattern [1].

Solvent Selection Formulation Science Physical Chemistry

Flash Point and Safety Profile: 1,1,2-Trimethylcyclohexane vs. 1,1,3-Trimethylcyclohexane

1,1,2-Trimethylcyclohexane has a flash point of 25.2 °C [1]. This is notably higher (less hazardous) than the 18 °C flash point of its isomer, 1,1,3-trimethylcyclohexane . A 7.2 °C higher flash point can translate to a reduced risk profile during handling and storage under standard laboratory conditions, potentially affecting shipping classifications and the need for specialized equipment [1].

Process Safety Flammability Solvent Handling

Hydrophobicity (logP): 1,1,2-Trimethylcyclohexane vs. 1,3,5-Trimethylcyclohexane

The calculated octanol-water partition coefficient (XLogP) for 1,1,2-trimethylcyclohexane is 4.1 [1], whereas its symmetric isomer 1,3,5-trimethylcyclohexane has a lower logP of 4.0 [2]. This indicates that the 1,1,2-isomer is marginally more hydrophobic. While seemingly small, such differences in logP can be critical in predicting environmental partitioning, bioaccumulation potential, and behavior in membrane interaction studies .

Partitioning Environmental Fate Lipophilicity

Kovats Retention Index: 1,1,2-Trimethylcyclohexane vs. 1,3,5-Trimethylcyclohexane in Gas Chromatography

On a non-polar squalane column at 50 °C, the Kovats retention index (RI) for 1,1,2-trimethylcyclohexane is 881.7 [1]. In contrast, 1,3,5-trimethylcyclohexane exhibits significantly lower RI values, reported in the range of 834.7–859 on comparable non-polar columns [2]. This substantial difference of 22.7–47.0 RI units confirms that the two isomers are easily resolved and are not interchangeable as GC standards or for retention time locking.

Gas Chromatography Analytical Chemistry Petroleum Analysis

Vapor Pressure: 1,1,2-Trimethylcyclohexane vs. 1,1,3-Trimethylcyclohexane

At 25 °C, the vapor pressure of 1,1,2-trimethylcyclohexane is 6.2 mmHg . Its isomer, 1,1,3-trimethylcyclohexane, exhibits a significantly higher estimated vapor pressure of 11.1 mmHg under similar conditions . The lower vapor pressure of the 1,1,2-isomer corresponds to a 44% reduction in volatility, directly impacting its evaporation rate in open systems and its airborne concentration in the workplace .

Evaporation Rate Volatility Inhalation Exposure

1,1,2-Trimethylcyclohexane: Optimal Application Scenarios Based on Evidence


Gas Chromatography (GC) Standard for Complex Hydrocarbon Mixture Analysis

The combination of a high boiling point (145.2 °C) and a distinct Kovats retention index (RI = 881.7 on squalane at 50 °C) [1] makes 1,1,2-trimethylcyclohexane an ideal internal standard or retention time marker for the analysis of gasoline, jet fuel, and other petroleum fractions. Its retention index is well-separated from common co-eluting isomers like 1,3,5-trimethylcyclohexane (RI range 834.7–859) [2], ensuring accurate peak identification and quantification without interference in complex chromatograms.

High-Temperature Organic Synthesis and Heat Transfer Fluid Research

For reactions or processes requiring a non-polar, inert medium with a relatively high boiling point and low volatility, 1,1,2-trimethylcyclohexane is superior to its lower-boiling isomers such as 1,1,3-trimethylcyclohexane (bp 136-138 °C) and 1,3,5-trimethylcyclohexane (bp 140 °C) . Its lower vapor pressure (6.2 mmHg at 25 °C) compared to 1,1,3-trimethylcyclohexane (11.1 mmHg) also reduces solvent loss and fume hood load during elevated-temperature procedures.

Environmental Fate and Hydrophobic Partitioning Studies

In studies modeling the environmental behavior of hydrocarbons, the precise and slightly higher logP of 1,1,2-trimethylcyclohexane (XLogP = 4.1) [3] relative to 1,3,5-trimethylcyclohexane (logP = 4.0) [2] can be a critical variable. This quantifiable difference influences predictions of soil sorption coefficients (Koc) and bioconcentration factors (BCF). For researchers validating computational models of contaminant transport or bioaccumulation, using the correct isomer with its specific logP value is essential for data accuracy and model fidelity.

Petroleum Geochemistry and Thermal Cracking Studies

1,1,2-Trimethylcyclohexane is a known product of the thermal cracking of kerosene and is found as a component in crude oil [4]. Its unique chromatographic signature (as detailed above) allows it to serve as a specific molecular marker for tracing the origin, thermal history, and maturity of petroleum samples. The precise measurement of this isomer, as opposed to generic 'trimethylcyclohexanes,' provides higher-resolution data for geochemical fingerprinting and refining process optimization.

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